molecular formula C9H8N2O B11922545 7-Methyl-1,5-naphthyridin-2(1h)-one

7-Methyl-1,5-naphthyridin-2(1h)-one

Cat. No.: B11922545
M. Wt: 160.17 g/mol
InChI Key: QZYYIEABHSTSEP-UHFFFAOYSA-N
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Description

7-Methyl-1,5-naphthyridin-2(1h)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a methyl group attached to the seventh position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,5-naphthyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a precursor such as 2-amino-3-methylpyridine can undergo cyclization with an appropriate reagent to form the desired naphthyridinone structure. The reaction conditions typically involve heating the mixture in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,5-naphthyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methyl group at the seventh position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, alcohol derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methyl-1,5-naphthyridin-2(1h)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1,5-naphthyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-2(1h)-one: Lacks the methyl group at the seventh position.

    7-Ethyl-1,5-naphthyridin-2(1h)-one: Has an ethyl group instead of a methyl group at the seventh position.

    6-Methyl-1,5-naphthyridin-2(1h)-one: The methyl group is at the sixth position instead of the seventh.

Uniqueness

7-Methyl-1,5-naphthyridin-2(1h)-one is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O/c1-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12)

InChI Key

QZYYIEABHSTSEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2)N=C1

Origin of Product

United States

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